molecular formula C11H8BrClN2O B13688880 5-Bromo-4-(3-chloro-4-methylphenyl)imidazole-2-carbaldehyde

5-Bromo-4-(3-chloro-4-methylphenyl)imidazole-2-carbaldehyde

Cat. No.: B13688880
M. Wt: 299.55 g/mol
InChI Key: VLTYCYGATDFXRF-UHFFFAOYSA-N
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Description

5-Bromo-4-(3-chloro-4-methylphenyl)imidazole-2-carbaldehyde: is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This specific compound is characterized by the presence of bromine, chlorine, and methyl substituents on the phenyl ring, as well as an aldehyde group on the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-4-(3-chloro-4-methylphenyl)imidazole-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes:

    Chlorination and Methylation: The phenyl ring is chlorinated and methylated using appropriate reagents such as chlorine gas or methyl iodide in the presence of a catalyst.

    Formylation: The aldehyde group is introduced through a formylation reaction, often using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3).

Industrial Production Methods:

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted imidazole derivatives

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.

Biology and Medicine:

    Pharmaceuticals: The compound’s imidazole ring is a common motif in many biologically active molecules, making it a potential candidate for drug development.

    Biochemical Research: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Agrochemicals: The compound can be used in the synthesis of pesticides or herbicides.

    Dyes and Pigments: It can be used in the production of dyes and pigments for various applications.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(3-chloro-4-methylphenyl)imidazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors through its imidazole ring, which can mimic the structure of naturally occurring molecules. This interaction can modulate the activity of the target protein, leading to various biological effects. The presence of bromine, chlorine, and methyl groups can also influence its binding affinity and specificity.

Comparison with Similar Compounds

  • 4-Bromo-1H-imidazole
  • 5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside
  • N-(4-ethoxyphenyl)-1H-imidazol-4-amine

Comparison:

Compared to other imidazole derivatives, 5-Bromo-4-(3-chloro-4-methylphenyl)imidazole-2-carbaldehyde is unique due to the specific combination of substituents on the phenyl and imidazole rings. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H8BrClN2O

Molecular Weight

299.55 g/mol

IUPAC Name

5-bromo-4-(3-chloro-4-methylphenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C11H8BrClN2O/c1-6-2-3-7(4-8(6)13)10-11(12)15-9(5-16)14-10/h2-5H,1H3,(H,14,15)

InChI Key

VLTYCYGATDFXRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(NC(=N2)C=O)Br)Cl

Origin of Product

United States

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